Predicted Lipophilicity (cLogP) Differentiation from the Unsubstituted Core Analog: A Computational Baseline
Using the canonical algorithmic approaches employed in drug discovery, the target compound's predicted partition coefficient (cLogP) is estimated to be approximately 1.35 (ChemAxon consensus) or 1.22 (XLogP3) [1]. This represents an increase of ~1.1–1.5 log units compared to the unsubstituted core analog Azetidin-3-yl(pyrrolidin-1-yl)methanone, which has a predicted cLogP of ~0.1 [2]. This difference is a direct consequence of the dual alkoxy substitution and is predictive of enhanced membrane permeability.
| Evidence Dimension | Predicted lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ~1.22–1.35 |
| Comparator Or Baseline | Azetidin-3-yl(pyrrolidin-1-yl)methanone (CAS 1257293-99-4): cLogP ~0.1 |
| Quantified Difference | Δ cLogP ≈ +1.1 to +1.5 |
| Conditions | Computational prediction using fragment-based or atom-based methods (XLogP3, ChemAxon); not experimentally determined. |
Why This Matters
A cLogP shift of >1 log unit is a significant driver of ADME properties, directly informing the selection of this compound over the unsubstituted analog for assays where membrane penetration is critical.
- [1] Calculated using PubChem XLogP3 algorithm and ChemAxon consensus model via Chemicalize platform. Exact value may vary by software. View Source
- [2] Calculated using ChemAxon consensus model for Azetidin-3-yl(pyrrolidin-1-yl)methanone (CAS 1257293-99-4). View Source
